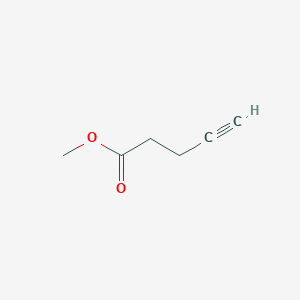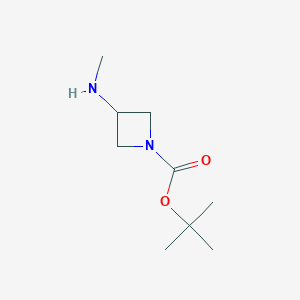
Tert-butyl 3-(methylamino)azetidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-(methylamino)azetidine-1-carboxylate is a compound that falls within the category of azetidines, which are four-membered nitrogen-containing heterocycles. These structures are of interest in medicinal chemistry due to their presence in various biologically active compounds and potential as building blocks for the synthesis of amino alcohols and polyamines.
Synthesis Analysis
The synthesis of related azetidine compounds has been explored in several studies. For instance, tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a potential building block for amino alcohols and polyamines, was synthesized from an acetonide protected aziridine through acid-catalyzed hydrolysis followed by glycol cleavage . Another study reported the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate through a [3+2] cycloaddition reaction, highlighting the versatility of azetidine derivatives in constructing complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be complex and is often confirmed through various spectroscopic methods. For example, the structure of the novel 1,3-selenazole derivative of azetidine was confirmed by detailed NMR spectroscopic experiments, HRMS, and elemental analysis . These techniques are crucial for establishing the identity and purity of synthesized azetidine compounds.
Chemical Reactions Analysis
Azetidine and its derivatives participate in a variety of chemical reactions. Silylmethyl-substituted aziridine and azetidine, for example, reacted efficiently with nitriles and carbonyl substrates to generate products such as imidazoline, oxazolidine, and tetrahydropyrimidine. The azetidine also rearranged to the pyrrolidine skeleton under certain conditions, demonstrating the reactivity and versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their functional groups and molecular structure. While specific data on tert-butyl 3-(methylamino)azetidine-1-carboxylate is not provided, related compounds such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been synthesized, providing a convenient entry point to novel compounds and allowing exploration of chemical space complementary to piperidine ring systems . The properties of these compounds can be tailored through selective derivatization on the azetidine and cyclobutane rings.
Wissenschaftliche Forschungsanwendungen
Synthesis and Modification
Tert-butyl 3-(methylamino)azetidine-1-carboxylate plays a crucial role in the synthesis and modification of various compounds. For example, it has been used in the creation of amino acid-azetidine chimeras, which are valuable tools for studying peptide activity (Sajjadi & Lubell, 2008). Additionally, its application in the multigram synthesis of fluorinated pyrazole-4-carboxylic acids demonstrates its versatility in producing complex molecular structures (Iminov et al., 2015).
Building Blocks for Novel Compounds
This compound serves as an efficient and scalable synthetic route for producing novel bifunctional compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provide a foundation for exploring chemical space complementary to piperidine ring systems (Meyers et al., 2009). It is also used in the preparation of protected 3-haloazetidines, which are important intermediates for synthesizing high-value azetidine-3-carboxylic acid derivatives (Ji et al., 2018).
Applications in Medicinal Chemistry
In medicinal chemistry, tert-butyl 3-(methylamino)azetidine-1-carboxylate has been utilized in the synthesis of potential ligands for nicotinic receptors, such as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine (Karimi & Långström, 2002).
Diastereoselective Synthesis
The compound is key in diastereoselective synthesis. For instance, it is involved in the base-promoted α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes, leading to high yields and diastereoselectivities in the production of α-substituted azetidine-2-carboxylic acid esters (Tayama et al., 2018).
Functionalization and Cycloaddition Reactions
It is also instrumental in functionalization and cycloaddition reactions. Silylmethyl-substituted aziridine and azetidine, including this compound, have been shown to react efficiently with nitriles and carbonyl substrates to generate various products, demonstrating the versatility of this chemical in synthetic organic chemistry (Yadav & Sriramurthy, 2005).
Deprotection in Organic Synthesis
Furthermore, aqueous phosphoric acid is an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, including those derived from tert-butyl 3-(methylamino)azetidine-1-carboxylate. This highlights its significance in the synthesis of complex molecules while preserving the stereochemical integrity of the substrates (Li et al., 2006).
Eigenschaften
IUPAC Name |
tert-butyl 3-(methylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-7(6-11)10-4/h7,10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRBSEYIEDTNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963394 | |
| Record name | tert-Butyl 3-(methylamino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(methylamino)azetidine-1-carboxylate | |
CAS RN |
454703-20-9 | |
| Record name | tert-Butyl 3-(methylamino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-(methylamino)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

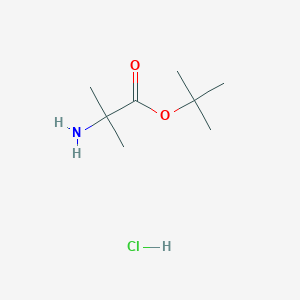

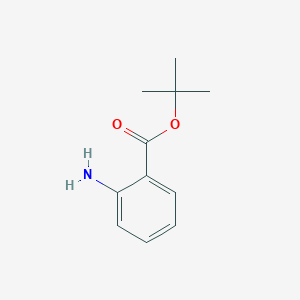

![3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B153157.png)
![tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153158.png)
![1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B153160.png)

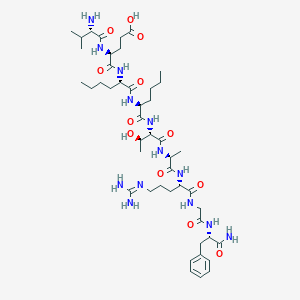
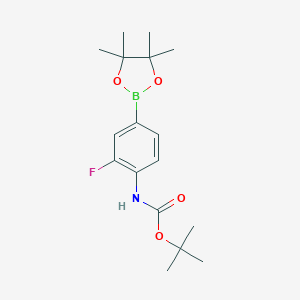
![tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B153170.png)

